molecular formula C12H26O2 B12543424 Decane, 1-(methoxymethoxy)- CAS No. 143741-87-1

Decane, 1-(methoxymethoxy)-

Cat. No.: B12543424
CAS No.: 143741-87-1
M. Wt: 202.33 g/mol
InChI Key: BRZBSDKACWCZFT-UHFFFAOYSA-N
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Description

Decane, 1-(methoxymethoxy)-: is an organic compound with the molecular formula C12H26O2 It is a derivative of decane, where one hydrogen atom is replaced by a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decane, 1-(methoxymethoxy)- typically involves the reaction of decane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl chloride. The general reaction scheme is as follows:

Decane+Methoxymethyl chlorideNaHDecane, 1-(methoxymethoxy)-+NaCl\text{Decane} + \text{Methoxymethyl chloride} \xrightarrow{\text{NaH}} \text{Decane, 1-(methoxymethoxy)-} + \text{NaCl} Decane+Methoxymethyl chlorideNaH​Decane, 1-(methoxymethoxy)-+NaCl

Industrial Production Methods: Industrial production of Decane, 1-(methoxymethoxy)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Decane, 1-(methoxymethoxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of Decane, 1-(methoxymethoxy)- can lead to the formation of decane and methanol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: Halides, amines, thiols

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Decane, methanol

    Substitution: Various substituted decane derivatives

Scientific Research Applications

Chemistry: Decane, 1-(methoxymethoxy)- is used as a solvent and reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, Decane, 1-(methoxymethoxy)- is used as a model compound to study the behavior of ethers in biological systems. It is also used in the development of new pharmaceuticals and bioactive compounds.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs and therapeutic agents. Its chemical properties make it suitable for modifying the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.

Industry: In the industrial sector, Decane, 1-(methoxymethoxy)- is used in the production of specialty chemicals, lubricants, and surfactants. Its stability and reactivity make it an important component in various industrial processes.

Mechanism of Action

The mechanism of action of Decane, 1-(methoxymethoxy)- involves its interaction with molecular targets through its ether functional group. The methoxymethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include:

    Hydrogen Bonding: Interaction with hydrogen bond donors and acceptors.

    Van der Waals Interactions: Non-covalent interactions with other molecules.

    Nucleophilic Substitution: Reaction with nucleophiles to form substituted products.

Comparison with Similar Compounds

  • Decane, 1-methoxy-
  • Decane, 1-ethoxy-
  • Decane, 1-propoxy-

Comparison: Decane, 1-(methoxymethoxy)- is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties compared to other similar compounds. For instance, Decane, 1-methoxy- has only one methoxy group, making it less reactive in certain chemical reactions. The presence of the additional methoxy group in Decane, 1-(methoxymethoxy)- enhances its solubility and reactivity, making it more versatile in various applications.

Properties

CAS No.

143741-87-1

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

1-(methoxymethoxy)decane

InChI

InChI=1S/C12H26O2/c1-3-4-5-6-7-8-9-10-11-14-12-13-2/h3-12H2,1-2H3

InChI Key

BRZBSDKACWCZFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCOC

Origin of Product

United States

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